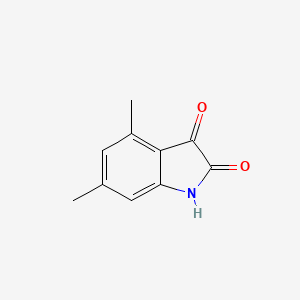

4,6-dimethyl-1H-indole-2,3-dione

Vue d'ensemble

Description

4,6-Dimethyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-1H-indole-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,6-dimethyl-2-nitrobenzaldehyde with a suitable amine, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: 4,6-Dimethyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxindoles.

Reduction: Formation of reduced indole derivatives.

Substitution: Electrophilic substitution reactions at the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: Oxindoles.

Reduction: Reduced indole derivatives.

Substitution: Halogenated or nitro-substituted indoles.

Applications De Recherche Scientifique

4,6-Dimethyl-1H-indole-2,3-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4,6-dimethyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .

Comparaison Avec Des Composés Similaires

- 4,6-Difluoro-1H-indole-2,3-dione

- 4,6-Dimethyl-1H-indole-2,3-dione

- Isatin and its derivatives

Comparison: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other indole derivatives, it may exhibit distinct properties and applications .

Activité Biologique

4,6-Dimethyl-1H-indole-2,3-dione, also known as a derivative of indole, exhibits a broad spectrum of biological activities that make it a subject of extensive research in pharmacology and medicinal chemistry. This compound is recognized for its potential therapeutic applications due to its diverse mechanisms of action and interaction with various biological targets.

Overview of Biological Activities

This compound is associated with several biological activities including:

- Antimicrobial : Exhibits activity against various pathogens.

- Anticancer : Demonstrates potential in inhibiting cancer cell proliferation.

- Anti-inflammatory : Modulates inflammatory pathways.

- Antioxidant : Protects cells from oxidative stress.

- Antidiabetic : Influences metabolic pathways related to glucose metabolism.

These activities stem from the compound's ability to interact with multiple cellular targets and pathways.

Target Interactions

The compound interacts with various receptors and enzymes, influencing several biochemical pathways. Key mechanisms include:

- Binding Affinity : this compound binds with high affinity to receptors involved in inflammation and cancer progression.

- Enzyme Inhibition : It has been shown to inhibit aldehyde dehydrogenases (ALDH), which are crucial in metabolic pathways related to cancer .

Biochemical Pathways

The compound is known to affect several biochemical pathways:

| Pathway | Effect |

|---|---|

| Inflammation | Reduces pro-inflammatory cytokines |

| Cancer | Induces apoptosis in cancer cells |

| Antioxidant Defense | Enhances cellular antioxidant capacity |

| Metabolism | Modulates glucose and lipid metabolism |

Cellular Effects

The biological effects of this compound on different cell types include:

- Cell Proliferation : Inhibits the growth of various cancer cell lines.

- Apoptosis Induction : Triggers programmed cell death in tumor cells.

- Gene Expression Modulation : Alters the expression of genes involved in inflammation and cell cycle regulation.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity :

-

Antimicrobial Properties :

- Research indicated that this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

-

Anti-inflammatory Effects :

- In vitro studies showed that this compound reduced the production of inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential utility in treating inflammatory diseases.

Comparative Analysis

When compared to other indole derivatives, this compound exhibits unique properties due to its specific methyl substitutions at positions 4 and 6. This structural feature influences its reactivity and biological profile:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methyl groups at positions 4 and 6 | Anticancer, antimicrobial |

| Isatin | Carbonyl group at position 2 and 3 | Anticancer, antibacterial |

| Indirubin | Additional fused rings | Potent anticancer properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,6-dimethyl-1H-indole-2,3-dione, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves condensation reactions using substituted indole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with sodium acetate in acetic acid (3–5 hours) yields crystalline indole-2,3-dione derivatives . Optimization may include adjusting stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to substrate), solvent selection (acetic acid for high solubility), and recrystallization from DMF/acetic acid mixtures to improve purity . Control of methyl group positioning (4,6 vs. 4,7 isomers) requires careful monitoring via TLC or HPLC.

Q. What spectroscopic techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign methyl group signals (δ ~2.3–2.6 ppm for CH3) and carbonyl peaks (δ ~170–180 ppm for C=O).

- IR Spectroscopy : Confirm C=O stretches (~1750 cm⁻¹) and N-H bonds (~3200 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 203.2) and fragmentation patterns to rule out byproducts .

- XRD : Resolve ambiguities in regiochemistry (4,6 vs. 4,7 substitution) via single-crystal analysis .

Advanced Research Questions

Q. How can crystallographic software like SHELXL and OLEX2 resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- SHELXL : Refine high-resolution data using restraints for disordered methyl groups or hydrogen bonding networks. For twinned crystals, apply the TWIN/BASF commands .

- OLEX2 : Use its graphical interface to visualize electron density maps, validate hydrogen atom positions, and analyze intermolecular interactions (e.g., π-π stacking) .

- Validation : Cross-check with PLATON or Mercury to ensure geometric accuracy (e.g., bond lengths within ±0.02 Å) .

Q. What strategies address discrepancies in biological activity data among structurally similar indole-2,3-dione derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing groups at C-4/C-6) and correlate with bioactivity (e.g., antituberculosis IC50 values) .

- In Silico Modeling : Perform docking studies (AutoDock Vina) to predict binding modes with target enzymes (e.g., mycobacterial enzymes) .

- Statistical Analysis : Use multivariate regression to identify confounding factors (e.g., solubility, logP) influencing activity discrepancies .

Q. How to design experiments to study the electronic effects of substituents on the indole-dione core’s reactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-donating (e.g., -OCH3) or withdrawing (e.g., -NO2) groups at C-4/C-6. Monitor reaction kinetics (e.g., Diels-Alder cycloaddition rates) .

- Computational Analysis : Calculate Fukui indices (Gaussian 16) to predict electrophilic/nucleophilic sites .

- Cyclic Voltammetry : Measure redox potentials to assess electron-deficient character of the dione moiety .

Q. Data Contradiction Analysis

Q. How should researchers resolve conflicting crystallographic data between 4,6- and 4,7-dimethyl isomers?

- Methodological Answer :

- PXRD vs. SCXRD : Compare experimental powder patterns with simulated data from single-crystal structures to identify phase purity .

- DFT Optimization : Geometry-optimize both isomers (B3LYP/6-31G*) and match calculated IR/NMR spectra with experimental data .

- Selective Methylation : Use regioselective protecting groups (e.g., SEM for C-6) during synthesis to isolate pure isomers .

Q. Experimental Design

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Mycobacterium tuberculosis H37Rv .

- Enzyme Inhibition : Measure IC50 against acetylcholinesterase (Ellman’s method) using donepezil as a positive control .

- Cytotoxicity Screening : MTT assays on HEK-293 cells to assess selectivity indices .

Propriétés

IUPAC Name |

4,6-dimethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)11-10(13)9(8)12/h3-4H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOAYKZGNWFWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=O)C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368399 | |

| Record name | 4,6-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49820-06-6 | |

| Record name | 4,6-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.